
((2,2,2-Trichloroethoxy)carbonyl)-L-proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((2,2,2-Trichloroethoxy)carbonyl)-L-proline is a chemical compound that belongs to the class of proline derivatives. It is characterized by the presence of a trichloroethoxycarbonyl group attached to the proline molecule. This compound is often used in organic synthesis, particularly as a protecting group for amines, due to its stability and ease of removal under specific conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((2,2,2-Trichloroethoxy)carbonyl)-L-proline typically involves the reaction of L-proline with 2,2,2-trichloroethyl chloroformate. The reaction is carried out in the presence of a base, such as pyridine or aqueous sodium hydroxide, at ambient temperature. The general reaction scheme is as follows:
- Dissolve L-proline in a suitable solvent, such as dichloromethane.
- Add 2,2,2-trichloroethyl chloroformate dropwise to the solution while maintaining the temperature at around 0°C.
- Add the base to the reaction mixture to neutralize the hydrochloric acid formed during the reaction.
- Stir the reaction mixture at room temperature for several hours.
- Extract the product using an appropriate solvent and purify it by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for the addition of reagents and control of reaction parameters is common to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
((2,2,2-Trichloroethoxy)carbonyl)-L-proline undergoes various chemical reactions, including:
Substitution Reactions: The trichloroethoxycarbonyl group can be substituted with other functional groups under specific conditions.
Hydrolysis: The compound can be hydrolyzed to remove the protecting group, yielding L-proline.
Reduction: Reduction reactions can be used to modify the trichloroethoxycarbonyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. For example, zinc in the presence of acetic acid is often used to remove the trichloroethoxycarbonyl group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used. For example, reaction with an amine yields an amide derivative.
Hydrolysis: The major product is L-proline.
Reduction: The major product is a reduced form of the trichloroethoxycarbonyl group.
Aplicaciones Científicas De Investigación
((2,2,2-Trichloroethoxy)carbonyl)-L-proline has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis, facilitating the selective modification of molecules.
Biology: Employed in the synthesis of peptides and proteins, where it protects amino groups during chain elongation.
Medicine: Investigated for its potential in drug development, particularly in the design of prodrugs that release active compounds upon deprotection.
Industry: Utilized in the production of fine chemicals and pharmaceuticals, where it aids in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of ((2,2,2-Trichloroethoxy)carbonyl)-L-proline primarily involves its role as a protecting group. The trichloroethoxycarbonyl group stabilizes the amine functionality by preventing unwanted reactions. Upon exposure to specific conditions, such as acidic or basic environments, the protecting group is cleaved, releasing the free amine. This controlled deprotection is crucial in multi-step synthesis processes.
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trichloroethoxycarbonyl chloride: Used for similar purposes as a protecting group.
Boc (tert-Butoxycarbonyl) Proline: Another protecting group for amines, offering different stability and deprotection conditions.
Fmoc (9-Fluorenylmethoxycarbonyl) Proline: Widely used in peptide synthesis, providing an alternative to trichloroethoxycarbonyl protection.
Uniqueness
((2,2,2-Trichloroethoxy)carbonyl)-L-proline is unique due to its specific stability and ease of removal under mild conditions. This makes it particularly useful in complex synthetic routes where selective deprotection is required without affecting other functional groups.
Propiedades
IUPAC Name |
(2S)-1-(2,2,2-trichloroethoxycarbonyl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl3NO4/c9-8(10,11)4-16-7(15)12-3-1-2-5(12)6(13)14/h5H,1-4H2,(H,13,14)/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKPZNRZPGUAET-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC(Cl)(Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC(Cl)(Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

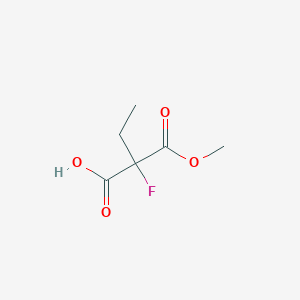

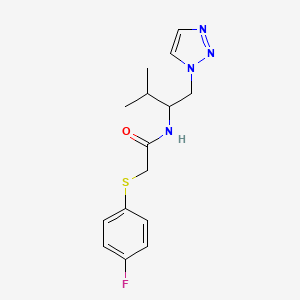
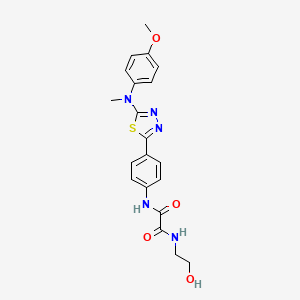
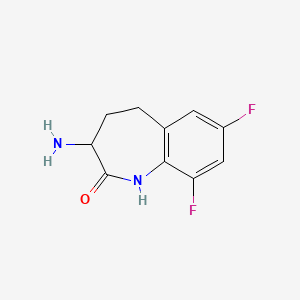

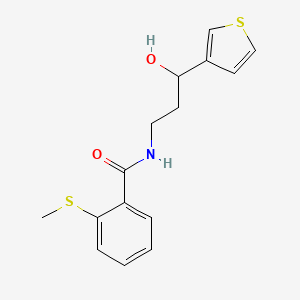

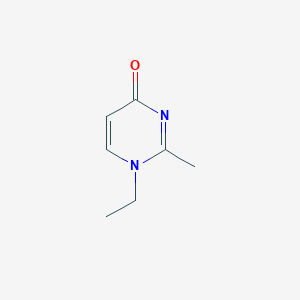
![N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2423404.png)



